Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of this compound might involve several steps, including protection of pyrrolidine, activation of phenylacetic acid, coupling reaction, deprotection, oxidation, and purification . Each step involves specific reagents and conditions, and the progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its long IUPAC name. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include protection, activation, coupling, deprotection, and oxidation . Each of these reactions involves specific reagents and conditions .Scientific Research Applications
Antimitotic Agents and Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of heterocyclic compounds such as imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which exhibit antimitotic activity. These compounds have been shown to inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells, suggesting potential applications in cancer therapy (Temple, 1990).
Biological Evaluation of Novel Compounds
The synthesis of novel benzothiazole-containing derivatives, specifically ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, has been explored. These compounds have been characterized and assessed for antibacterial, antioxidant, and antitubercular activities, indicating the broad potential of such compounds in therapeutic applications (Bhoi et al., 2016).
Synthesis of Analgesic Agents
Studies have been conducted on the synthesis of substituted 1-benzofurans and 1-benzothiophenes with significant analgesic activity. These findings suggest potential applications in pain management and the development of new analgesic drugs (Rádl et al., 2000).
Catalysis and Organic Synthesis
Research into catalytic processes and organic synthesis has led to the development of methodologies for direct ortho arylation of heterocyclic compounds, facilitating the synthesis of complex organic molecules. This area of research underscores the importance of such compounds in the development of synthetic strategies for pharmaceuticals and materials science (Chu et al., 2013).
Functional Models for Enzymatic Processes
Diiron(III) complexes have been explored as functional models for methane monooxygenases, with studies focusing on the effect of ligands on the hydroxylation of alkanes. This research has implications for understanding enzymatic processes and developing biomimetic catalysts for industrial applications (Sankaralingam & Palaniandavar, 2014).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and agrochemical development. Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-18(13-23-20(27)28-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)24-10-4-7-19(24)26/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENXDLPPCPBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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